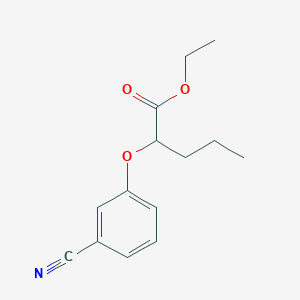

Ethyl 2-(3-cyanophenoxy)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 2-(3-cyanophenoxy)pentanoate |

InChI |

InChI=1S/C14H17NO3/c1-3-6-13(14(16)17-4-2)18-12-8-5-7-11(9-12)10-15/h5,7-9,13H,3-4,6H2,1-2H3 |

InChI Key |

PWPJXRGFPKKOLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)OC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Ethyl 2-(3-cyanophenoxy)pentanoate has been evaluated for its antifungal properties against various pathogens. Research indicates that compounds with similar structures exhibit significant antifungal activity, suggesting potential for this compound as a lead in antifungal drug development. For instance, studies have shown that derivatives of related compounds displayed effective inhibition against fungi such as Fusarium oxysporum and Alternaria solani .

Case Study: Structure-Activity Relationship

A study employing three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling demonstrated that modifications to the compound could enhance its antifungal efficacy. The model revealed that steric and electrostatic interactions significantly influence biological activity, with steric factors contributing approximately 64.8% to the activity .

| Parameter | Value |

|---|---|

| Cross-validated | 0.572 |

| Non-validated | 0.996 |

| Standard Error | 0.032 |

| Fischer Ratio | 126.367 |

Agrochemical Applications

Pesticidal Properties

The compound has potential applications in agriculture as a pesticide or fungicide. Its structural features allow it to interact effectively with biological systems, making it suitable for developing crop protection agents. The presence of the cyanophenoxy group enhances its solubility and bioactivity, which are critical for effective pesticide formulations.

Case Study: Crop Disease Management

In a patent application, compounds similar to this compound were reported to prevent and control crop diseases effectively. The application highlights the compound's role in enhancing plant resistance to pathogens, which is crucial for sustainable agriculture .

Materials Science Applications

Polymer Synthesis

this compound can be utilized in synthesizing advanced materials, including polymers and nanocomposites. Its functional groups allow for modification and incorporation into polymer matrices, leading to materials with improved mechanical and thermal properties.

Case Study: Nanocomposite Development

Research indicates that incorporating this compound into polymer systems can enhance their thermal stability and mechanical strength. This application is particularly relevant in developing materials for packaging and coatings, where durability is paramount.

Summary of Key Findings

The applications of this compound span multiple fields, showcasing its versatility:

- Medicinal Chemistry : Potential antifungal agent with promising structure-activity relationships.

- Agrochemicals : Effective in preventing crop diseases and enhancing plant resilience.

- Materials Science : Valuable in developing strong and stable polymeric materials.

Q & A

Q. How is Ethyl pentanoate synthesized in laboratory settings?

Ethyl pentanoate is synthesized via acid-catalyzed esterification, where pentanoic acid reacts with ethanol in the presence of a mineral acid catalyst (e.g., H₂SO₄). The reaction follows the general equation:

Key steps include refluxing the reactants, neutralizing excess acid post-reaction, and purifying the ester via distillation or extraction .

Q. What spectroscopic methods are used to characterize Ethyl pentanoate’s structure?

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-O stretching at ~1200 cm⁻¹.

- NMR : H NMR shows signals for the ethyl group (δ 1.2–1.3 ppm, triplet; δ 4.0–4.1 ppm, quartet) and pentanoyl chain (δ 1.3–1.6 ppm, multiplet; δ 2.3 ppm, triplet for the carbonyl-adjacent CH₂).

- Mass Spectrometry : Molecular ion peak at m/z 130 (C₇H₁₄O₂) with fragmentation patterns confirming the ester backbone .

Q. How do IUPAC and common naming conventions differ for esters like Ethyl pentanoate?

- IUPAC Name : Ethyl pentanoate (systematic naming prioritizes the carboxylic acid chain length).

- Common Name : Ethyl valerate (historical naming based on valeric acid). Structural drawing requires identifying the pentanoyl (five-carbon acid) and ethyl (two-carbon alcohol) groups, with the ester linkage at the carboxyl carbon .

Advanced Research Questions

Q. How can Ethyl pentanoate’s oxidation kinetics be modeled in combustion studies?

Experimental setups like jet-stirred reactors (JSR) at 10 atm and spherical combustion chambers measure species concentration profiles (e.g., CO, CO₂) and laminar burning velocities. A detailed kinetic mechanism (e.g., 2719 reactions, 522 species) simulates oxidation pathways, validated against experimental data. Sensitivity analysis identifies rate-limiting steps, such as H-abstraction from the ethyl group or β-scission of pentanoyl radicals .

Q. What experimental designs assess Ethyl pentanoate’s anti-quorum sensing activity in Bacillus subtilis?

- Protein Induction : Grow B. subtilis ATCC11774 with sub-inhibitory ethyl pentanoate (0.01× MIC) for 48–72 hours. Analyze extracellular proteins via SDS-PAGE (e.g., 15 kDa protein induction; 18 kDa protein repression).

- Anti-QS Assay : Use agar-well diffusion against Chromobacterium violaceum. Measure inhibition zones ("halo") to quantify quorum-sensing disruption. Control experiments exclude pH or solvent effects .

Q. How do researchers resolve contradictions in Ethyl pentanoate’s dual role as a signaling molecule and antimicrobial agent?

- Concentration-Dependent Effects : At low concentrations (0.01–0.1 mM), it modulates bacterial communication via lipid solubility-mediated membrane interactions. At high concentrations (>1 mM), it disrupts membrane integrity, causing cell lysis.

- Methodological Controls : Use isogenic bacterial strains, standardized MIC protocols, and fluorescence-based membrane permeability assays to differentiate signaling from toxicity .

Data Analysis & Contradictions

Q. Why do SDS-PAGE results show variable extracellular protein expression in B. subtilis treated with Ethyl pentanoate?

Time-dependent fermentation (48 vs. 72 hours) and ester concentration influence stress-response pathways. For example:

Q. How does Ethyl pentanoate’s lipid solubility correlate with its bioactivity?

Lipid solubility (logP ~2.5) facilitates passive diffusion across bacterial membranes. Computational models (e.g., QSPR) relate logP to membrane disruption efficiency. Validate via partition coefficient assays (e.g., octanol-water) and molecular dynamics simulations of membrane interaction .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.